2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL
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Overview
Description
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the chemical and metabolic stability of molecules . This compound is part of the organofluorine class and has applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific conditions such as the presence of a photoredox catalyst and visible light irradiation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: It can undergo reduction reactions, particularly with optically active Grignard reagents.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like trifluoromethyl copper.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Major products formed from these reactions often retain the trifluoromethyl group, which imparts unique properties to the resulting compounds .
Scientific Research Applications
2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity . The pathways involved often include single-electron transfer processes facilitated by photoredox catalysis .
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . Compared to these compounds, 2-(3,4-DIHYDRO-2H-BENZO[B][1,4]THIAZIN-7-YL)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-OL is unique due to its benzothiazine structure, which imparts additional stability and reactivity . This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H9F6NOS |
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Molecular Weight |
317.25 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H9F6NOS/c12-10(13,14)9(19,11(15,16)17)6-1-2-7-8(5-6)20-4-3-18-7/h1-2,5,18-19H,3-4H2 |
InChI Key |
COOKQUSVUBOUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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